The compound (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone, also known as (4-Fluorophenyl)(4-methylsulfonylphenyl)methanone, is a ketone characterized by the presence of both a fluorophenyl and a methanesulfonylphenyl group. Its chemical formula is , and it is classified under ketones and aromatic compounds. This compound is of interest due to its potential applications in pharmaceuticals and chemical synthesis.
The synthesis of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone can be achieved through several methods, primarily involving the reaction of appropriate phenolic derivatives with methanesulfonyl chloride under basic conditions. Common methods include:
The molecular structure of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone features:
FC1=CC=C(C=C1)C(=O)C2=CC=C(S(=O)(=O)C=C2)C
XZZZCOVQYVQXEP-UHFFFAOYSA-N
The compound can participate in various chemical reactions, including:
The mechanism of action for (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone primarily involves:
This mechanism is crucial for understanding how this compound might interact with biological systems or other chemical species in synthetic applications.
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone has several potential applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7